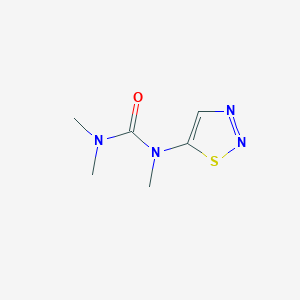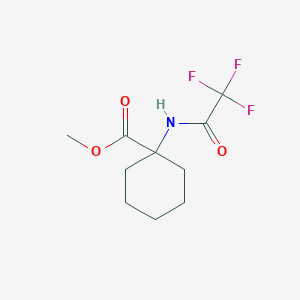
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . This compound is known for its unique structure, which includes a trifluoroacetamido group attached to a cyclohexane ring, making it a valuable entity in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with trifluoroacetic anhydride in the presence of a base, followed by esterification with methanol . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated control systems to maintain optimal reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoroacetamido group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity . These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid
- 4-Methyl-1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylic acid
Uniqueness
Methyl 1-(2,2,2-trifluoroacetamido)cyclohexane-1-carboxylate stands out due to its specific trifluoroacetamido group, which imparts unique chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise chemical transformations .
Propriétés
Numéro CAS |
61274-27-9 |
|---|---|
Formule moléculaire |
C10H14F3NO3 |
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
methyl 1-[(2,2,2-trifluoroacetyl)amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14F3NO3/c1-17-8(16)9(5-3-2-4-6-9)14-7(15)10(11,12)13/h2-6H2,1H3,(H,14,15) |
Clé InChI |
WNPMJNABCJLRRE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCCC1)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
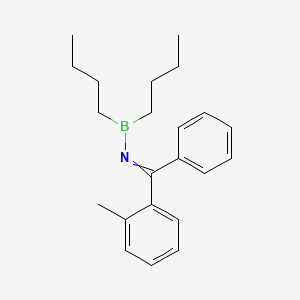
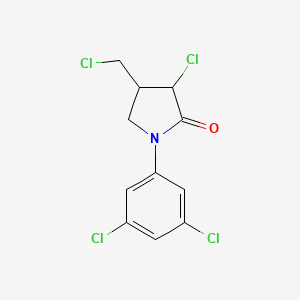
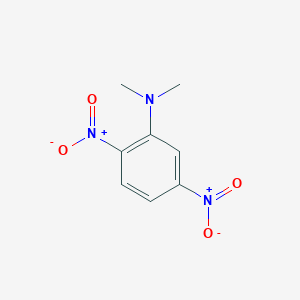
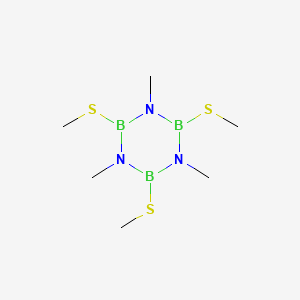
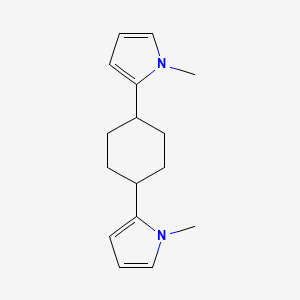
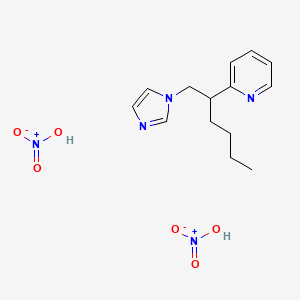
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
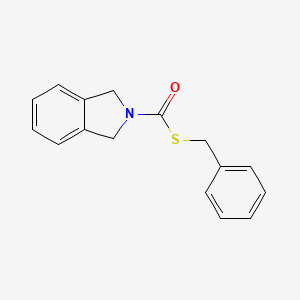
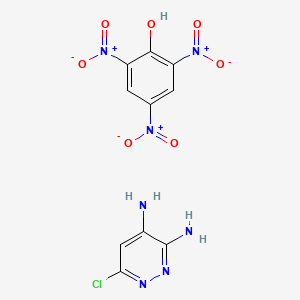
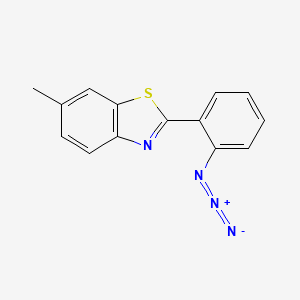
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-](/img/structure/B14585443.png)
![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)
